Enantiomeric Purity in Asymmetric Transformations
The (1S,4S)-bicyclo[2.2.1]hept-5-en-2-amine provides a single enantiomeric form with defined (1S,4S) absolute configuration at the bridgehead positions, in contrast to the racemate (CAS 52430-93-0) which contains a 1:1 mixture of (1S,4S) and (1R,4R) enantiomers [1]. In the related norbornene amine system, enantiomerically pure diexo-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide delivered heterocyclic products with enantiomeric excess >99% when used as a chiral source, demonstrating that enantiopure norbornene amines enable complete chirality transfer [2]. Use of racemic material in such applications would produce racemic products, negating the purpose of asymmetric synthesis.
| Evidence Dimension | Enantiomeric composition and chirality transfer efficiency |
|---|---|
| Target Compound Data | Single enantiomer (1S,4S); enables chirality transfer with ee >99% in analogous norbornene amine systems |
| Comparator Or Baseline | Racemic bicyclo[2.2.1]hept-5-en-2-amine (CAS 52430-93-0): 1:1 enantiomeric mixture; would yield racemic products in asymmetric transformations |
| Quantified Difference | Complete loss of enantioselectivity (from >99% ee to 0% ee) when racemate replaces single enantiomer |
| Conditions | Asymmetric heterocycle synthesis from enantiopure norbornene amine precursors; ee determined by chiral HPLC |
Why This Matters
For procurement in asymmetric synthesis or chiral ligand preparation, the single enantiomer is mandatory—racemic material yields racemic products, wasting synthetic effort and invalidating stereochemical results.
- [1] PubChem CID 12841950. (1S,4S)-Bicyclo[2.2.1]hept-5-en-2-amine. Confirmed (1S,4S) stereochemistry versus racemate CAS 52430-93-0. View Source
- [2] Miklós, F.; et al. Enantiomeric diexo-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide as chiral source: products with ee >99%. Cited in scite.ai author profile (Ferenc Miklós). View Source
